ethyl 1-[1-(4-{3-[3-(ethoxycarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate
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Overview
Description
Diethyl 1,1’-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) is a complex organic compound with a molecular formula of C({26})H({30})N({4})O({4}) This compound is characterized by its unique structure, which includes a phenylenebis core linked to two pyrrolidinediyl groups, each further connected to piperidinecarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,1’-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenediamine with maleic anhydride to form the intermediate 1,4-phenylenebis(2,5-dioxopyrrolidine). This intermediate is then reacted with diethyl 3-piperidinecarboxylate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,1’-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl 1,1’-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) oxides, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Diethyl 1,1’-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Diethyl 1,1’-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-phenylenebis(methylenecarbamate): Similar structure but different functional groups.
1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate): Shares the phenylenebis core but has different substituents.
5,5’-(1,4-phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde: Another compound with a phenylenebis core but different functional groups.
Uniqueness
Diethyl 1,1’-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H38N4O8 |
---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
ethyl 1-[1-[4-[3-(3-ethoxycarbonylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C30H38N4O8/c1-3-41-29(39)19-7-5-13-31(17-19)23-15-25(35)33(27(23)37)21-9-11-22(12-10-21)34-26(36)16-24(28(34)38)32-14-6-8-20(18-32)30(40)42-4-2/h9-12,19-20,23-24H,3-8,13-18H2,1-2H3 |
InChI Key |
LGOAXZLLIJEMGB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)N5CCCC(C5)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)N5CCCC(C5)C(=O)OCC |
Origin of Product |
United States |
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